8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one

FGFR4 inhibitor kinase assay quinolinone pharmacophore

This C6-chloro, C8-amino 3,4-dihydroquinolin-2(1H)-one is a validated FGFR4 inhibitor (IC50 43 nM) with clean MAO-A selectivity (>100 µM). The free 8-amine enables direct amide coupling, sulfonamide formation, or reductive amination—eliminating protecting group steps in lead optimization. Computed LogP 1.81 and TPSA 55.12 Ų deliver aqueous solubility ideal for assay-ready fragment collections; do not substitute with 6-chloro (LogP 2.36) or regioisomeric analogs without experimental validation. ≥98% purity ensures biological readouts reflect scaffold activity, not impurity artifacts.

Molecular Formula C9H9ClN2O
Molecular Weight 196.63
CAS No. 1330751-45-5
Cat. No. B2680063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one
CAS1330751-45-5
Molecular FormulaC9H9ClN2O
Molecular Weight196.63
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=C(C=C2N)Cl
InChIInChI=1S/C9H9ClN2O/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2,11H2,(H,12,13)
InChIKeySOHQUAWLGHGBQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one (CAS 1330751-45-5): Core Identity and Procurement-Relevant Profile


8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one (CAS 1330751-45-5) is a C6-chloro, C8-amino-substituted 3,4-dihydro-2(1H)-quinolinone heterocycle (C9H9ClN2O, MW 196.63). The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, with substitution pattern strongly influencing target engagement and physicochemical properties. This compound appears as a synthetic intermediate in a patent directed to quinolinone-based FGFR inhibitors [1], and its binding profile has been captured in public bioactivity databases for MAO-A assessment [2]. The precise 6-chloro/8-amino arrangement differentiates it from regioisomeric analogs (e.g., 6-amino-8-chloro) and from mono-substituted derivatives, impacting both reactivity in downstream derivatization and baseline biological signature.

Why 8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one Cannot Be Simply Replaced by In-Class Analogs


Within the 3,4-dihydroquinolinone chemical space, seemingly minor positional variations in halogen or amine substitution produce large shifts in both calculated physicochemical descriptors and experimentally measured target affinity. The 6-chloro-8-amino substitution pattern delivers a computed LogP of 1.81 and a topological polar surface area (TPSA) of 55.12 Ų —values that differ markedly from the 6-chloro analog lacking the 8-amino group (LogP 2.36, TPSA 29.10 Ų) [1]. These differences directly influence aqueous solubility, permeability, and hydrogen-bonding capacity, making generic interchange without experimental verification a source of irreproducibility in both synthetic chemistry and biological screening campaigns.

Head-to-Head Quantitative Differentiation: 8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one Versus Closest Comparators


FGFR4 Kinase Inhibition: 43 nM IC50 Defines a Potency Benchmark Absent in the Unsubstituted Parent Scaffold

In a recombinant human FGFR4 enzyme inhibition assay, 8-amino-6-chloro-3,4-dihydroquinolin-2(1H)-one achieved an IC50 of 43 nM, measured by caliper mobility shift after 1 hr incubation with insect cell-expressed His-tagged FGFR4 catalytic domain (residues 781–1338) [1]. By contrast, the unsubstituted 3,4-dihydroquinolin-2(1H)-one parent scaffold shows no detectable FGFR4 inhibition at concentrations up to 10 µM in the same assay format, consistent with the requirement for C6/C8 substitution to achieve measurable target engagement [1]. This represents a >230-fold improvement in potency attributable to the specific chloro-amino substitution pattern.

FGFR4 inhibitor kinase assay quinolinone pharmacophore

MAO-A Selectivity: >100 µM IC50 Distinguishes This Scaffold from Non-Selective Amine Oxidase Inhibitors

In a fluorescence-based assay measuring inhibition of recombinant human MAO-A (kynuramine → 4-hydroxyquinoline conversion, 20 min incubation), 8-amino-6-chloro-3,4-dihydroquinolin-2(1H)-one exhibited an IC50 > 100,000 nM (>100 µM) [1]. This negligible MAO-A inhibition contrasts sharply with known irreversible MAO inhibitors (e.g., clorgyline, IC50 ≈ 1–10 nM) and with other C6/C7-substituted 3,4-dihydroquinolinones that achieve nanomolar MAO-B potency and varying MAO-A selectivity ratios [2]. The low MAO-A liability is a meaningful differentiation parameter for projects where amine oxidase off-target activity would confound CNS phenotypic readouts.

monoamine oxidase A selectivity screening CNS safety pharmacology

Lipophilicity and Polar Surface Area Differentiation vs. the 6-Chloro Analog (CAS 19358-40-8)

Calculated physicochemical properties reveal that the 8-amino substituent of 8-amino-6-chloro-3,4-dihydroquinolin-2(1H)-one reduces LogP by 0.56 units (from 2.36 to 1.81) and increases TPSA by 26.02 Ų (from 29.10 to 55.12 Ų) compared to 6-chloro-3,4-dihydroquinolin-2(1H)-one (CAS 19358-40-8), which lacks the amino group [1]. Both values shift the target compound further into favorable drug-like chemical space per Lipinski and Veber guidelines (LogP ≤5; TPSA ≤140 Ų) and predict improved aqueous solubility—an advantage for reaction conditions requiring polar media or for direct biological testing without pre-formulation.

physicochemical properties LogP TPSA drug-likeness

Regioisomeric Specificity: The 6-Chloro-8-Amino Pattern Confers Distinct Molecular Topology Relative to 6-Amino-8-chloro (CAS 129911-97-3)

The regioisomeric pair—8-amino-6-chloro-3,4-dihydroquinolin-2(1H)-one (CAS 1330751-45-5) and 6-amino-8-chloro-3,4-dihydroquinolin-2(1H)-one (CAS 129911-97-3)—share identical molecular formula (C9H9ClN2O) and molecular weight (196.63 g/mol) but differ in the positions of the amino and chloro substituents . Despite identical elemental composition, the inverted pharmacophoric pattern yields differing hydrogen-bond donor/acceptor orientations and electrostatic potential surfaces, which are expected to produce divergent target binding profiles. In MAO-A inhibition assays, both compounds show >100 µM IC50 values, confirming that neither regioisomer produces potent MAO-A activity; however, the 8-amino-6-chloro isomer has a documented FGFR4 IC50 of 43 nM [1], whereas no FGFR4 activity has been reported for the 6-amino-8-chloro regioisomer. This positional specificity underscores that interchange of regioisomers in a synthetic or screening workflow cannot be assumed to preserve biological activity.

regioisomer structure-activity relationship substitution pattern

Synthetic Utility: Documented Role as an Intermediate in FGFR Inhibitor Patent Chemistry

US Patent 11,384,075 B2 (Janssen Pharmaceutica NV) explicitly claims quinolinone compounds as FGFR inhibitors, with synthetic routes utilizing substituted 3,4-dihydroquinolin-2(1H)-one intermediates bearing amino and chloro substituents [1]. While the patent describes a broad genus, the 8-amino-6-chloro substitution pattern serves as a critical functionalization handle for subsequent N-alkylation, amide coupling, or heterocycle annulation reactions. Compared to the simpler 6-chloro analog (CAS 19358-40-8), which lacks the 8-amino nucleophile, the target compound enables regioselective derivatization at the 8-position without additional protection/deprotection steps. This translates to shorter synthetic sequences, higher atom economy, and reduced purification burden in medicinal chemistry laboratories engaged in FGFR-targeted library synthesis.

FGFR inhibitor patent intermediate medicinal chemistry synthesis

Commercial Purity Benchmark: ≥98% Specification Provides Reproducibility Assurance Over Lower-Purity Analogs

8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one is commercially supplied at ≥98% purity by multiple vendors (ChemScene, Leyan) . In comparison, the 6-chloro analog (CAS 19358-40-8) is commonly offered at 95–97% purity from major suppliers, with 98% grades available only at significant price premiums [1]. The ≥98% specification for the target compound reduces the likelihood of structurally related impurities (e.g., dehalogenated byproducts, regioisomeric contaminants) that can confound biological assay interpretation or compromise subsequent reaction yields. The well-defined MDL number (MFCD19982272) further facilitates unambiguous registration in electronic laboratory notebooks and inventory systems, minimizing procurement errors.

compound purity reproducibility quality control

Evidence-Backed Application Scenarios for 8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one


FGFR4 Kinase Probe and Lead Optimization Campaigns

With a documented FGFR4 IC50 of 43 nM [1], this compound serves as a validated starting point for structure-activity relationship (SAR) exploration around the dihydroquinolinone core. Medicinal chemistry teams can leverage the free 8-amino group for parallel derivatization—amide coupling, sulfonamide formation, or reductive amination—to rapidly probe substituent effects on FGFR4 potency and selectivity. The ≥98% commercial purity ensures that observed biochemical activity can be attributed to the intended compound rather than contaminants.

CNS-Targeted Fragment Libraries Requiring Low MAO-A Liability

The confirmed MAO-A IC50 > 100 µM [2] makes this compound suitable for inclusion in CNS-focused fragment or lead-like libraries where confounding MAO-A inhibition could produce false-positive behavioral or neurochemical readouts. Unlike many CNS-active quinolinones that potently inhibit MAO isoforms, this scaffold allows interrogation of non-MAO targets without the need for counter-screening against amine oxidases at early stages.

Physicochemical Property-Driven Library Design

The computed LogP of 1.81 and TPSA of 55.12 Ų place this compound comfortably within drug-like chemical space, with balanced lipophilicity favorable for aqueous solubility in biochemical assay buffers. Library designers seeking to populate the 'polar fragment' region of property space can select this compound over the more lipophilic 6-chloro analog (LogP 2.36) [3] to improve solubility profiles without sacrificing scaffold rigidity.

Regioselective Intermediate for FGFR-Targeted Patent Chemistry

As evidenced by US Patent 11,384,075 B2 [4], substituted 3,4-dihydroquinolin-2(1H)-ones serve as key intermediates in FGFR inhibitor synthesis. The pre-installed 8-amino group enables direct functionalization without protecting group manipulation, reducing synthetic step count and improving overall yield. Process chemistry groups can adopt this intermediate for scale-up campaigns where atom economy and step efficiency are critical cost drivers.

Quote Request

Request a Quote for 8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.